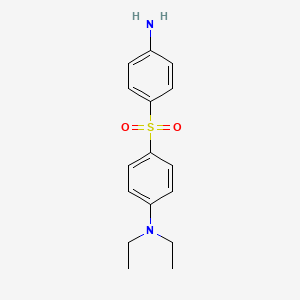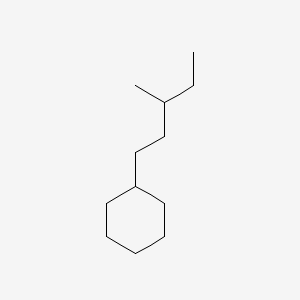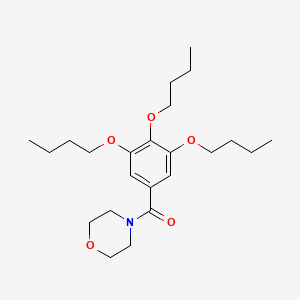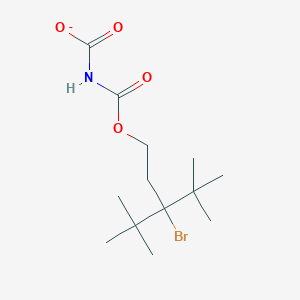![molecular formula C13H19N3OS B13954582 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide](/img/structure/B13954582.png)
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring attached to a cyclohexane ring via an oxy linkage and a carbothioamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of appropriate precursors such as ethyl acetoacetate and guanidine.
Attachment of the Oxy Linkage: The oxy linkage is introduced by reacting the pyrimidine derivative with a suitable cyclohexanol derivative under conditions that promote ether formation.
Introduction of the Carbothioamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carbothioamide group may also play a role in binding to metal ions or other biomolecules, affecting their activity.
相似化合物的比较
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness: 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide is unique due to the presence of the carbothioamide group, which can impart distinct chemical and biological properties compared to its analogs
属性
分子式 |
C13H19N3OS |
|---|---|
分子量 |
265.38 g/mol |
IUPAC 名称 |
4-(5-ethylpyrimidin-2-yl)oxycyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H19N3OS/c1-2-9-7-15-13(16-8-9)17-11-5-3-10(4-6-11)12(14)18/h7-8,10-11H,2-6H2,1H3,(H2,14,18) |
InChI 键 |
GILUTLIPRHREAT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(N=C1)OC2CCC(CC2)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)


![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)


amino}ethan-1-ol](/img/structure/B13954546.png)



![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13954566.png)

